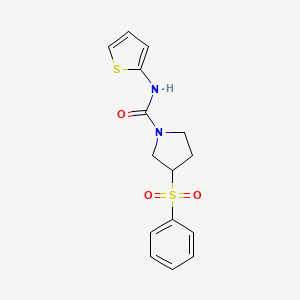

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHWNWRZMLZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.

Attachment of the Thiophen-2-yl Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenylthiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophen-2-yl groups can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

3-(phenylsulfonyl)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

3-(phenylsulfonyl)-N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

3-(Phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of thiophen-2-yl pyrrolidine-1-carboxylic acid with phenylsulfonyl chloride. The general synthetic pathway involves:

- Preparation of the Pyrrolidine Derivative : This involves the formation of pyrrolidine-1-carboxamide from pyrrolidine and a suitable carboxylic acid.

- Sulfonylation : The introduction of the phenylsulfonyl group is achieved via nucleophilic substitution using phenylsulfonyl chloride.

This method yields the target compound with a high degree of purity, facilitating further biological evaluation.

Research indicates that this compound functions primarily as an inverse agonist at the 5-HT6 receptor. This receptor is implicated in various neurological conditions, including anxiety, depression, and cognitive disorders. The modulation of this receptor can lead to enhanced cognitive functions and memory improvement, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia .

Pharmacological Profile

Preclinical studies have shown that compounds similar to this compound exhibit:

- Antidepressant Effects : Demonstrated through various animal models where administration led to reduced depressive-like behaviors.

- Cognitive Enhancement : Improved performance in memory tasks has been observed, suggesting potential use in cognitive impairment therapies.

Case Studies

-

Cognitive Enhancement in Animal Models :

A study evaluated the effects of this compound on memory retention in rodents. Results indicated significant improvements in memory tasks compared to controls, supporting its potential as a cognitive enhancer . -

Anxiety Reduction :

Another investigation focused on the anxiolytic properties of related compounds. The administration resulted in decreased anxiety-like behaviors in stressed animal models, indicating a promising therapeutic profile for anxiety disorders .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been assessed through computational modeling:

| Property | Value | Notes |

|---|---|---|

| Solubility | Moderate | Suitable for oral administration |

| Lipophilicity | Log P = 3.5 | Indicates good membrane permeability |

| BBB Penetration | Predicted as high | Potential for central nervous system effects |

| Toxicity | Low | Favorable for further development |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide?

- Methodology : Multi-step organic synthesis typically involves (1) functionalization of the pyrrolidine core via sulfonylation using phenylsulfonyl chloride, followed by (2) carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation) with thiophen-2-amine. Purification via column chromatography and recrystallization ensures ≥95% purity (HPLC) .

- Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-sulfonylation or racemization .

Q. How is structural characterization performed for this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm sulfonamide/thiophene substituent positioning .

- Spectroscopy : H/C NMR (e.g., δ ~7.5 ppm for thiophene protons, δ ~3.5 ppm for pyrrolidine CH groups) and high-resolution mass spectrometry (HRMS) validate molecular mass and functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Kinase inhibition assays : Test against kinase panels (e.g., TBK1, PDK1) using ADP-Glo™ or fluorescence polarization assays. IC values <1 µM suggest potent activity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, A549) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

- Methodology :

- SAR studies : Replace phenylsulfonyl with alkylsulfonyl groups or substitute thiophene with other heterocycles (e.g., furan). Compare IC values to identify critical pharmacophores .

- Stereochemical analysis : Synthesize enantiomers using chiral catalysts (e.g., Singh’s catalyst ) and evaluate activity differences via enantioselective assays .

Q. How can contradictory solubility and bioactivity data be resolved?

- Methodology :

- Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as salts (e.g., hydrochloride) to enhance aqueous solubility while retaining activity .

- Metabolic stability assays : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) that may explain variable in vivo results .

Q. What computational tools aid in understanding binding interactions?

- Methodology :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model compound binding to kinase active sites (e.g., TBK1 ATP-binding pocket). Validate with MD simulations to assess binding stability .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.